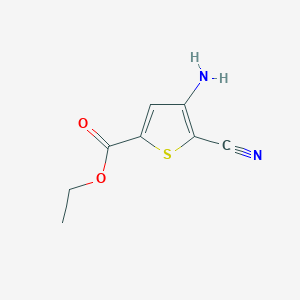![molecular formula C29H18F12P2 B12588770 Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane CAS No. 326607-15-2](/img/structure/B12588770.png)
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is a chemical compound that belongs to the class of phosphines. Phosphines are compounds containing a phosphorus atom bonded to three alkyl or aryl groups. This particular compound is characterized by the presence of two bis[2-(trifluoromethyl)phenyl] groups attached to a central phosphorus atom, making it a bidentate ligand. It is widely used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
作用機序
The mechanism by which bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .
類似化合物との比較
Similar Compounds
Some similar compounds include:
Bis[3,5-bis(trifluoromethyl)phenyl]phosphino: Similar in structure but with different substituents on the phenyl rings.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related phosphine ligand with different alkyl substituents.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea-based compound with similar trifluoromethylphenyl groups.
Uniqueness
Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane is unique due to its specific arrangement of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective as a ligand in forming stable and active metal complexes for catalytic applications .
特性
CAS番号 |
326607-15-2 |
|---|---|
分子式 |
C29H18F12P2 |
分子量 |
656.4 g/mol |
IUPAC名 |
bis[2-(trifluoromethyl)phenyl]phosphanylmethyl-bis[2-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C29H18F12P2/c30-26(31,32)18-9-1-5-13-22(18)42(23-14-6-2-10-19(23)27(33,34)35)17-43(24-15-7-3-11-20(24)28(36,37)38)25-16-8-4-12-21(25)29(39,40)41/h1-16H,17H2 |
InChIキー |
YWGJOWVXEUBXQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)P(CP(C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
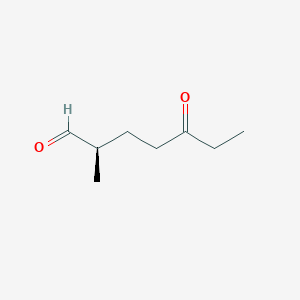
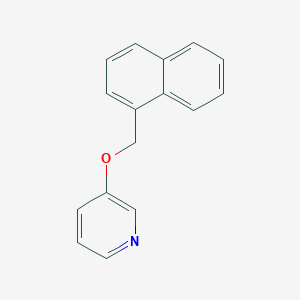

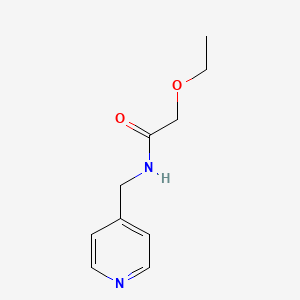
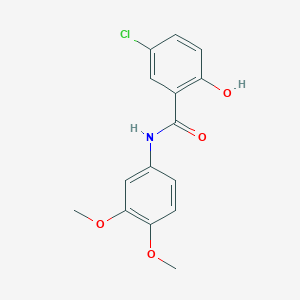
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
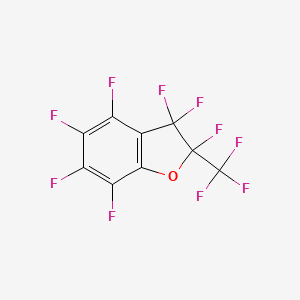
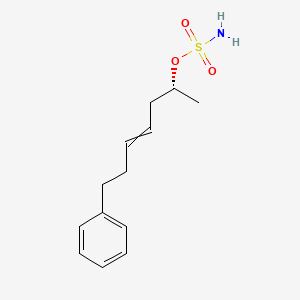
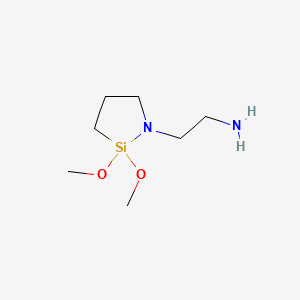

![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
